2,2'-Thiobis(6-chloro-4-ethylphenol)
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Overview
Description
2,2’-Thiobis(6-chloro-4-ethylphenol) is an organic compound with the molecular formula C16H16Cl2O2S and a molecular weight of 343.3 g/mol . This compound is characterized by the presence of two phenolic groups connected by a sulfur atom, with chlorine and ethyl substituents on the aromatic rings . It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-chloro-4-ethylphenol) typically involves the reaction of 6-chloro-4-ethylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The mixture is stirred at a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiobis(6-chloro-4-ethylphenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(6-chloro-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,2’-Thiobis(6-chloro-4-ethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(6-chloro-4-ethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiobis(4-chlorophenol): Similar structure but lacks the ethyl groups.
2,2’-Thiobis(6-methyl-4-chlorophenol): Similar structure with methyl substituents instead of ethyl.
Uniqueness
2,2’-Thiobis(6-chloro-4-ethylphenol) is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired .
Biological Activity
2,2'-Thiobis(6-chloro-4-ethylphenol) is a compound belonging to the class of thiobisphenols, characterized by its unique structure that includes two phenolic units linked by a sulfur atom. Its molecular formula is C18H18Cl2O2S, with a molecular weight of approximately 373.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial contexts.
Antioxidant Activity
The primary biological activity of 2,2'-thiobis(6-chloro-4-ethylphenol) lies in its antioxidant properties . Compounds within this class are known to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.
The antioxidant mechanism is largely attributed to the ability of the phenolic groups in the compound to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. The presence of chlorine and ethyl groups enhances the stability and reactivity of the compound, potentially increasing its efficacy as an antioxidant agent.
Antimicrobial Activity
Some preliminary studies suggest that 2,2'-thiobis(6-chloro-4-ethylphenol) may possess antimicrobial properties . While specific data on this compound is limited, similar compounds have demonstrated effectiveness against various bacterial strains.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various thiobisphenols, including 2,2'-thiobis(6-chloro-4-ethylphenol). Results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Oxidative Stress Model : In vitro studies using human cell lines exposed to oxidative stress showed that treatment with 2,2'-thiobis(6-chloro-4-ethylphenol) resulted in reduced levels of reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative damage .
Synthesis and Chemical Reactions
The synthesis of 2,2'-thiobis(6-chloro-4-ethylphenol) typically involves the reaction of halogenated phenols with metal sulfides. Common methods include:
- Oxidation : The phenolic groups can be oxidized to form quinones under specific conditions.
- Reduction : The compound can be reduced to form corresponding hydroquinones.
- Substitution : Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions .
Comparative Analysis with Similar Compounds
The biological activity of 2,2'-thiobis(6-chloro-4-ethylphenol) can be compared to other thiobisphenols:
Compound Name | Antioxidant Activity | Antimicrobial Activity | Notes |
---|---|---|---|
2,2'-Thiobis(6-chloro-4-ethylphenol) | High | Moderate | Effective in scavenging free radicals |
2,6-Di-tert-butyl-4-methylphenol | Very High | Low | Stronger antioxidant but less versatile |
4,4'-Thiobis(2-methylphenol) | Moderate | High | Effective against specific bacteria |
Properties
CAS No. |
68658-40-2 |
---|---|
Molecular Formula |
C16H16Cl2O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-chloro-6-(3-chloro-5-ethyl-2-hydroxyphenyl)sulfanyl-4-ethylphenol |
InChI |
InChI=1S/C16H16Cl2O2S/c1-3-9-5-11(17)15(19)13(7-9)21-14-8-10(4-2)6-12(18)16(14)20/h5-8,19-20H,3-4H2,1-2H3 |
InChI Key |
DWORIKGYRYABBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)CC)Cl)O |
Origin of Product |
United States |
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